

A Technical Guide to 2-Amino-2-phenylacetic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2-phenylacetic acid

Cat. No.: B196280

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-amino-2-phenylacetic acid**, a non-proteinogenic amino acid of significant interest in synthetic and medicinal chemistry. This document outlines its chemical identity, physicochemical properties, established synthesis protocols, and analytical methods for enantiomeric resolution, serving as a vital resource for professionals in drug development and chemical research.

Chemical Identity and Structure

2-Amino-2-phenylacetic acid, also known as phenylglycine, is an amino acid characterized by a phenyl group attached to the alpha-carbon of glycine.^[1] It exists as a racemic mixture (D,L-phenylglycine) and as individual enantiomers (D-phenylglycine and L-phenylglycine). The racemic form is a white to off-white crystalline solid.^{[2][3]}

The chemical structure and key identifiers are provided below:

- IUPAC Name: **2-Amino-2-phenylacetic acid**^[4]
- Molecular Formula: C₈H₉NO₂^[2]
- CAS Numbers:
 - D/L (racemic): 2835-06-5

- D (-): 875-74-1
- L (+): 2935-35-5
- Molecular Weight: 151.16 g/mol [\[4\]](#)
- SMILES: C1=CC=C(C=C1)C(C(=O)O)N
- InChI Key: ZGUNAGUHMKGQNY-UHFFFAOYSA-N[\[3\]](#)

Physicochemical Properties

A summary of the key quantitative data for **2-amino-2-phenylacetic acid** is presented in the table below, facilitating easy comparison of its properties.

Property	Value	Reference
Physical State	White to off-white crystalline powder	[2] [3]
Melting Point	290 °C (subl.)	[3] [5]
Water Solubility	Slightly soluble. 115 mg/mL at 100 °C.	[2]
pKa	1.94 ± 0.10 (Predicted)	[2]
XLogP3	-1.7	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	2	[4]
Topological Polar Surface Area	63.3 Å ²	[2] [4]

Experimental Protocols

Detailed methodologies for the synthesis and enantiomeric resolution of **2-amino-2-phenylacetic acid** are crucial for its application in research and development.

Synthesis of DL-2-Amino-2-phenylacetic Acid via Strecker Synthesis

The Strecker synthesis is a classic method for producing α -amino acids. This protocol is adapted from established procedures.[\[6\]](#)

Materials:

- Benzaldehyde
- Ammonium chloride
- Sodium cyanide
- Methanol
- Water
- Hydrochloric acid
- Ammonium hydroxide
- Ethyl ether

Procedure:

- In a well-ventilated fume hood, dissolve sodium cyanide (2.0 moles) in water. To this solution, add ammonium chloride (2.2 moles) and stir until dissolved.
- Add a solution of benzaldehyde (2.0 moles) in methanol in one portion. The reaction is exothermic and the temperature will rise.
- Stir the mixture for 2 hours. The intermediate, α -aminophenylacetonitrile, will form.
- Extract the aminonitrile with benzene.
- Hydrolyze the aminonitrile by heating with 6 N hydrochloric acid.

- Cool the reaction mixture and neutralize with ammonium hydroxide until faintly alkaline to precipitate the DL-phenylglycine.
- Collect the crystalline product by filtration, wash with water to remove ammonium chloride, followed by washes with ethyl ether and hot ethanol.
- Dry the final product under vacuum.

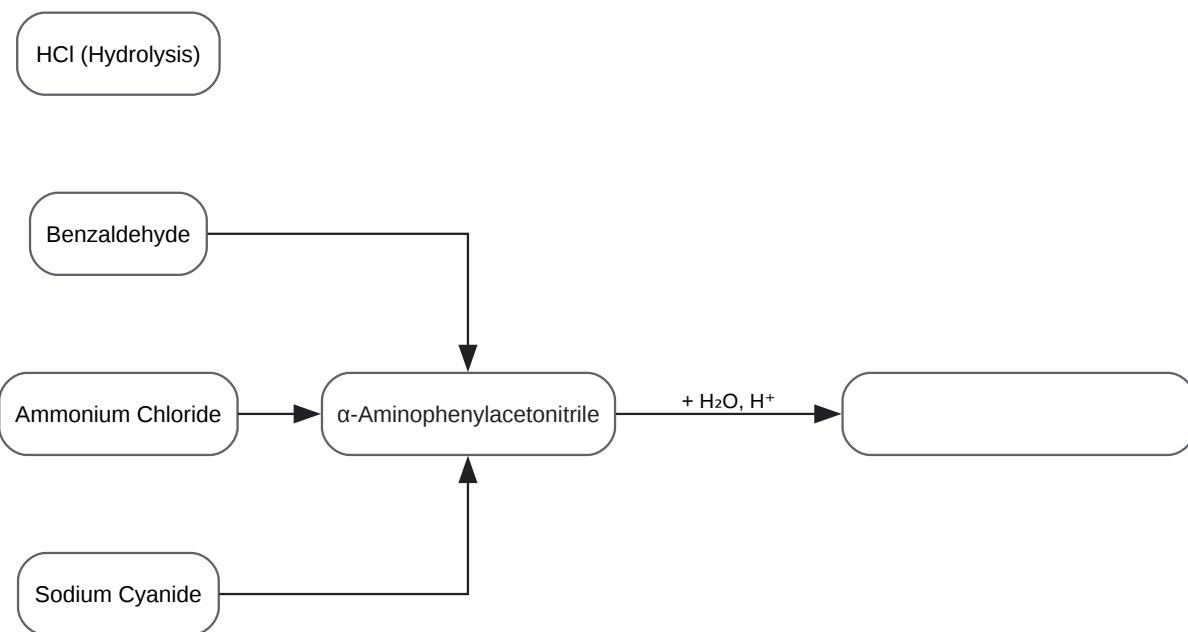
Enantiomeric Resolution via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure forms of **2-amino-2-phenylacetic acid**. This protocol utilizes Penicillin G Acylase.[\[7\]](#)

Materials:

- Racemic N-phenylacetyl-**2-amino-2-phenylacetic acid**
- Immobilized Penicillin G Acylase (e.g., on Eupergit C)
- Phosphate buffer (0.1 M, pH 7.8)
- Hydrochloric acid (6 M)
- Sodium hydroxide (1 N)

Procedure:

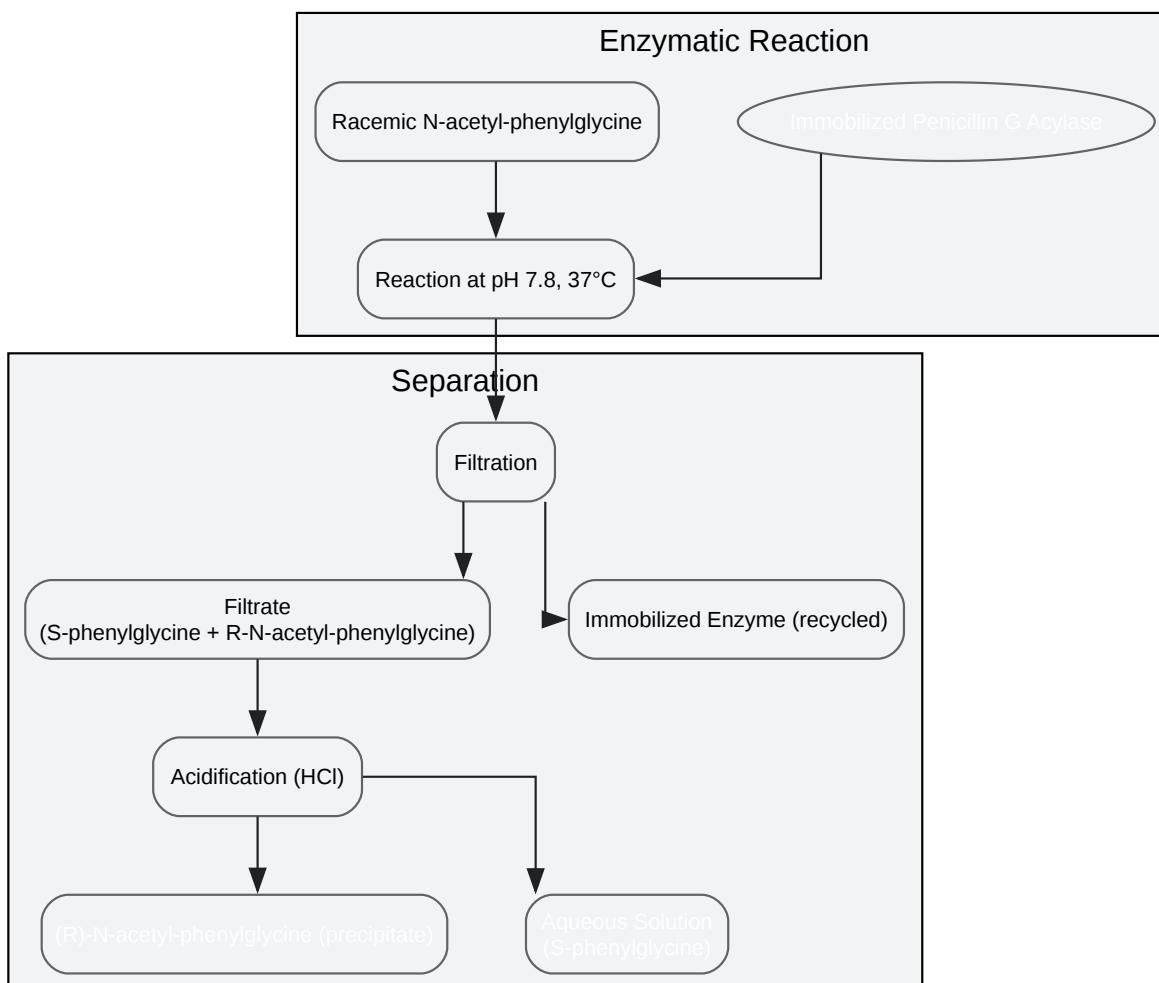

- Prepare a suspension of racemic N-phenylacetyl-**2-amino-2-phenylacetic acid** in 0.1 M phosphate buffer (pH 7.8).
- Add the immobilized Penicillin G Acylase to the suspension.
- Stir the mixture at a controlled temperature (e.g., 37°C).
- Monitor the reaction progress by maintaining a constant pH of 7.8 through the controlled addition of 1 N NaOH. The consumption of NaOH is indicative of the reaction's progress.

- The reaction is typically complete within 5-6 hours.
- Upon completion, filter off the immobilized enzyme for reuse.
- Acidify the filtrate with 6 M HCl to precipitate the unreacted (R)-N-phenylacetyl-**2-amino-2-phenylacetic acid**.
- The filtrate contains the desired (S)-**2-amino-2-phenylacetic acid**.
- The collected (R)-N-phenylacetyl derivative can be hydrolyzed with 6 M HCl to yield (R)-**2-amino-2-phenylacetic acid**.

Mandatory Visualizations

Strecker Synthesis of 2-Amino-2-phenylacetic Acid

The following diagram illustrates the logical workflow of the Strecker synthesis for producing **2-amino-2-phenylacetic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow of the Strecker synthesis of **DL-2-Amino-2-phenylacetic acid**.

Enzymatic Kinetic Resolution Workflow

This diagram outlines the experimental workflow for the enzymatic kinetic resolution of racemic N-acetyl-2-amino-2-phenylacetic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-2-phenylacetic acid | 2835-06-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. CID 450579 | C8H9NO2 | CID 450579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Amino-2-phenylacetic Acid: Properties, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196280#2-amino-2-phenylacetic-acid-cas-number-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

